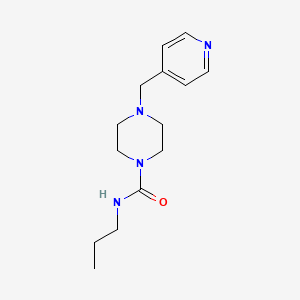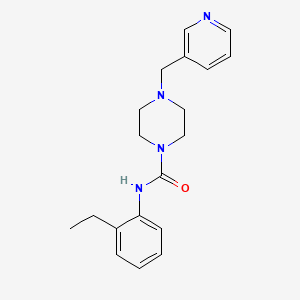
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML277, is a small molecule compound that has gained significant interest in the scientific community due to its potential therapeutic applications. ML277 is a selective activator of the K2P potassium channel, which is involved in regulating the resting membrane potential of cells.
Mecanismo De Acción
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide selectively activates the K2P potassium channel by binding to a specific site on the channel. The activation of K2P channels leads to an increase in potassium ion efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability. The hyperpolarization of the cell membrane is due to the K2P channel's ability to maintain a resting membrane potential that is close to the potassium equilibrium potential.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to selectively activate the K2P potassium channel, which leads to a reduction in neuronal excitability. The reduction in neuronal excitability has been shown to be beneficial in treating diseases such as epilepsy and neuropathic pain. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have anxiolytic effects in animal models, which may be due to its ability to reduce neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the K2P potassium channel. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of K2P channels in various diseases. However, one of the limitations of using N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its relatively low potency. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has an EC50 value of approximately 3 μM, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One direction is to develop more potent analogs of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide that can be used in experiments that require higher concentrations. Another direction is to study the role of K2P channels in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide as a potential therapeutic agent for the treatment of epilepsy, neuropathic pain, and anxiety disorders is an area of active research.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and anxiety disorders. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to selectively activate the K2P potassium channel, which plays a critical role in regulating the resting membrane potential of cells. The activation of K2P channels has been shown to reduce neuronal excitability, which can be beneficial in treating diseases such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-26-17-12-18(27-2)16(11-15(17)20)22-19(25)24-9-7-23(8-10-24)13-14-3-5-21-6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUHKGEGMKEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)CC3=CC=NC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285078.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285084.png)
![N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285094.png)
![N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285106.png)
![N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285109.png)
![methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4285116.png)
![N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285129.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4285140.png)




![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)